molecular formula C12H22O2 B15396212 tert-Butyl (1-methylcyclopentyl)acetate CAS No. 88931-76-4

tert-Butyl (1-methylcyclopentyl)acetate

Cat. No.: B15396212
CAS No.: 88931-76-4
M. Wt: 198.30 g/mol
InChI Key: WFIWOHUJVMMDOQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-methylcyclopentyl)acetate is a branched ester characterized by a tert-butyl group linked to an acetate moiety, which is further substituted with a 1-methylcyclopentyl ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protective group or intermediate in pharmaceutical and material science applications. For example, tert-butyl esters like tert-butyl acetate (CAS 540-88-5) are known for their volatility and use as solvents in industrial processes .

Properties

CAS No.

88931-76-4

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

tert-butyl 2-(1-methylcyclopentyl)acetate

InChI

InChI=1S/C12H22O2/c1-11(2,3)14-10(13)9-12(4)7-5-6-8-12/h5-9H2,1-4H3

InChI Key

WFIWOHUJVMMDOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (1-methylcyclopentyl)acetate with key analogs based on molecular features, applications, and safety profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes Reference
This compound* C₁₂H₂₂O₂ 198.30 (calculated) Cyclopentyl ring with methyl substituent Hypothesized use as a chiral building block; steric hindrance may influence reactivity. N/A
tert-Butyl (cyclopentylamino)acetate C₁₁H₂₁NO₂ 199.29 Cyclopentylamino group instead of methyl Early-discovery chemical; limited analytical data available .
tert-Butyl 2-(3-formylphenoxy)acetate C₁₃H₁₆O₄ 236.26 Aromatic formylphenoxy substituent Likely intermediate for drug synthesis; requires strict safety protocols .
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl C₁₁H₂₂ClNO₂ 235.75 Cyclopropane and amino functional groups High-purity building block for pharmaceuticals; enhanced solubility in polar solvents .
tert-Butyl acetate C₆H₁₂O₂ 116.16 Simple tert-butyl ester Industrial solvent; volatile, requires ventilation .

*Note: Calculated molecular weight assumes C₁₂H₂₂O₂. Direct experimental data for this compound are absent in the evidence.

Key Research Findings and Structural Insights

Steric and Electronic Effects

  • Cyclopentyl vs. Aromatic Substituents: The 1-methylcyclopentyl group in the target compound introduces significant steric bulk compared to aromatic analogs like tert-Butyl 2-(3-formylphenoxy)acetate. This bulk may reduce nucleophilic attack rates but enhance stability in acidic conditions .
  • Amino vs. Ester Functionalization: Unlike tert-Butyl (cyclopentylamino)acetate, which contains an amino group, the target compound’s ester functionality likely renders it more reactive toward hydrolysis, similar to tert-butyl acetate .

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